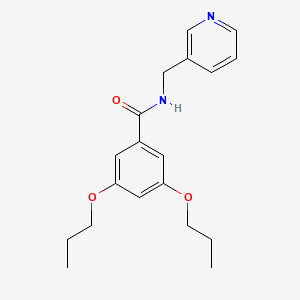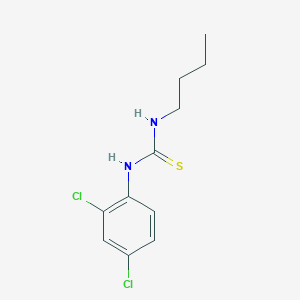
N-butyl-N'-(2,4-dichlorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N'-(2,4-dichlorophenyl)thiourea (also known as BU-T) is a chemical compound that has been widely used in scientific research due to its unique properties. BU-T is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BU-T is not fully understood. However, it is thought to inhibit the activity of cytochrome P450 enzymes by binding to the heme group in the enzyme's active site. This binding prevents the enzyme from metabolizing certain drugs and toxins, leading to an increase in their concentration in the body.
Biochemical and Physiological Effects:
BU-T has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the concentration of certain drugs and toxins in the body. This can have both beneficial and harmful effects.
BU-T has also been shown to have anti-tumor properties. It has been shown to inhibit the growth of certain cancer cell lines in vitro and in vivo. This makes BU-T a potential candidate for the development of new anti-cancer drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of using BU-T in lab experiments is its ability to inhibit the activity of cytochrome P450 enzymes. This can be useful in studying the metabolism of certain drugs and toxins in the body. However, one of the limitations of using BU-T is its potential toxicity. BU-T has been shown to be toxic to certain cell lines in vitro, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving BU-T. One area of research could be the development of new anti-cancer drugs based on the anti-tumor properties of BU-T. Another area of research could be the development of new drugs that target cytochrome P450 enzymes. This could lead to the development of drugs that are more effective and have fewer side effects than current drugs.
In conclusion, BU-T is a chemical compound that has been widely used in scientific research due to its unique properties. It has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes and anti-tumor properties. While there are advantages and limitations to using BU-T in lab experiments, there are several future directions for research involving this compound.
Synthesis Methods
BU-T can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with n-butylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization to obtain pure BU-T.
Scientific Research Applications
BU-T has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing a wide range of drugs and toxins in the liver. This inhibition can lead to an increase in the concentration of certain drugs and toxins in the body, which can have both beneficial and harmful effects.
BU-T has also been shown to have anti-tumor properties. It has been shown to inhibit the growth of certain cancer cell lines in vitro and in vivo. This makes BU-T a potential candidate for the development of new anti-cancer drugs.
properties
IUPAC Name |
1-butyl-3-(2,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2S/c1-2-3-6-14-11(16)15-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPCTYOSBDBBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

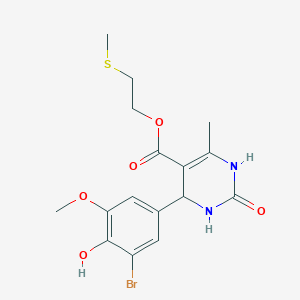
![3-[(4-methoxybenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5104068.png)
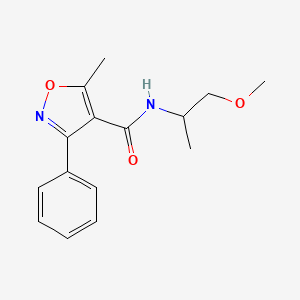
![N~2~-(2,5-dimethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5104087.png)
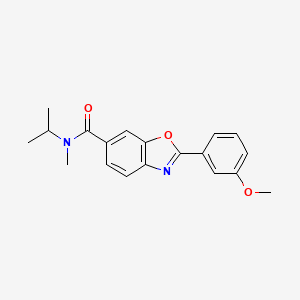
![3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5104111.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5104114.png)

![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5104122.png)
![2-amino-6-chloro-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5104129.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5104137.png)
